
2-Phenylpyridine-3-boronic acid
Overview
Description
2-Phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of pyridine and boronic acid, characterized by the presence of a phenyl group attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-3-boronic acid typically involves the following methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by reaction with a boron reagent like trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange on the pyridine ring, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
Iridium or Rhodium-Catalyzed C-H Borylation: This method activates the C-H bond on the pyridine ring using iridium or rhodium catalysts, followed by borylation.
Industrial Production Methods: Industrial production of this compound often employs the palladium-catalyzed cross-coupling method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Halides and Pseudohalides: For substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-Phenylpyridine-3-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylpyridine-3-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the phenyl and pyridine rings, which stabilize the intermediate complexes .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-boronic Acid: Similar but lacks the phenyl group.
2-Phenylpyridine: Similar but lacks the boronic acid group.
Uniqueness: 2-Phenylpyridine-3-boronic acid is unique due to the presence of both a phenyl group and a pyridine ring, which enhances its reactivity and versatility in organic synthesis . The combination of these functional groups allows for a wide range of chemical transformations and applications .
Biological Activity
2-Phenylpyridine-3-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a boronic acid functional group at the 3-position and a phenyl group at the 2-position. Its molecular formula is CHBNO, and it exhibits properties typical of boronic acids, such as Lewis acidity and the ability to form reversible covalent bonds with diols, making it useful in various chemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids have been shown to inhibit serine hydrolases, which are involved in various metabolic pathways. For instance, studies have indicated that derivatives of boronic acids can act as selective inhibitors for α/β-hydrolase domain (ABHD) enzymes, with significant selectivity observed against ABHD3 and ABHD4 .
- Anticancer Activity : Research has demonstrated the potential anticancer properties of this compound. In vitro studies have shown that compounds derived from this boronic acid exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC values indicating effective inhibition of cell proliferation .
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity, showing significant free radical scavenging capabilities. It has been reported to possess an IC value as low as 0.11 µg/mL in certain assays, indicating strong potential for use in formulations aimed at oxidative stress reduction .
1. Anticancer Studies
In a study focusing on the anticancer effects of boronic acid derivatives, this compound was tested against several cancer cell lines. The results indicated a high degree of cytotoxicity, particularly against MCF-7 cells, with an IC value of approximately 18.76 µg/mL . This suggests that the compound may serve as a promising lead for developing new anticancer agents.
2. Enzyme Inhibition
A study investigating the inhibitory effects of various boronates on serine hydrolases found that this compound exhibited selective inhibition against ABHD enzymes, showcasing its potential in therapeutic applications targeting metabolic disorders . The selectivity was confirmed through mass spectrometry-based activity profiling.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
Record name | 2-Phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-14-5 | |
Record name | 2-Phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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